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Compound of Interest

Compound Name: PSB-KK1445

Cat. No.: B2609066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PSB-
KK1445, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). The

information compiled herein is intended to support further research and development efforts

targeting this receptor.

Introduction to PSB-KK1445
PSB-KK1445 has been identified as a highly selective agonist for the GPR18 receptor.[1][2][3]

Its potency and selectivity make it a valuable tool for elucidating the physiological and

pathophysiological roles of GPR18, a receptor implicated in various processes including

inflammation, pain perception, and metabolism. Understanding the detailed selectivity profile of

PSB-KK1445 is crucial for the accurate interpretation of experimental results and for assessing

its therapeutic potential.

GPR18 Agonist Potency of PSB-KK1445
PSB-KK1445 demonstrates potent agonism at both human and mouse GPR18. The potency

has been primarily characterized using β-arrestin recruitment assays.

Table 1: GPR18 Agonist Potency of PSB-KK1445
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Species Assay Type Parameter Value (nM)

Human β-arrestin recruitment EC50 45.4[1][2][4][5][6]

Mouse β-arrestin recruitment EC50 124[1]

Off-Target Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity against other potential targets. PSB-
KK1445 has been shown to be highly selective for GPR18 over other related cannabinoid and

cannabinoid-like receptors.

Table 2: Selectivity of PSB-KK1445 against Related Receptors

Off-Target Selectivity Fold vs. Human GPR18

Cannabinoid Receptor 1 (CB1) >200-fold[1][2][4][5]

Cannabinoid Receptor 2 (CB2) >200-fold[1][2][4][5]

GPR55 >200-fold[1][2][4][5]

GPR183 >200-fold[1][2][4][5]

Note: For a comprehensive safety assessment, it is recommended to screen PSB-KK1445
against a broader panel of receptors, ion channels, and enzymes, such as those offered by

Eurofins' SafetyScreen44 panel.[7][8] This panel assesses activity at targets known to be

associated with adverse drug reactions.

GPR18 Signaling Pathways
Activation of GPR18 can initiate multiple downstream signaling cascades. The receptor is

known to couple to Gαi/o and Gαq proteins, leading to modulation of intracellular second

messengers and activation of kinase pathways. The phenomenon of biased agonism, where a

ligand preferentially activates one signaling pathway over another, has also been suggested for

GPR18.[9][10]
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Caption: GPR18 Signaling Pathways.

Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings.

Below are generalized protocols for key assays used to characterize GPR18 agonists.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.
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Assay Setup

Compound Treatment

Signal Detection

Data Analysis

Culture CHO-K1 cells stably co-expressing
GPR18-ProLink and β-arrestin-EA

Plate cells in a 384-well plate
and incubate overnight

Add serial dilutions of PSB-KK1445
to the cell plate

Incubate for 90 minutes at 37°C

Add PathHunter® detection reagents

Incubate for 60 minutes at room temperature
and read chemiluminescence

Normalize data and generate
a dose-response curve to calculate EC50

Click to download full resolution via product page

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:
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Cell Culture: Use a cell line, such as CHO-K1, stably expressing the human GPR18 receptor

fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of

β-galactosidase. Maintain cells in an appropriate growth medium supplemented with

antibiotics for selection.

Cell Plating: Harvest and resuspend cells in an appropriate assay medium. Dispense the cell

suspension into a 384-well white, solid-bottom assay plate. Incubate the plate overnight at

37°C in a humidified 5% CO2 incubator.

Compound Preparation: Prepare a serial dilution of PSB-KK1445 in the assay buffer.

Compound Addition and Incubation: Add the diluted compound to the cell plate. Incubate the

plate for 90 minutes at 37°C.

Detection: Prepare the PathHunter® detection reagent mixture according to the

manufacturer's instructions. Add the detection reagent to each well of the assay plate.

Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for

signal development. Measure the chemiluminescent signal using a plate reader.

Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal agonist

control (100% activation). Plot the normalized response against the logarithm of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the EC50 value.

Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR

activation, typically those coupled to Gαq.
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Assay Setup

Dye Loading

Fluorescence Measurement

Data Analysis

Culture HEK293 cells stably expressing GPR18

Plate cells in a 96-well black-walled,
clear-bottom plate and incubate overnight

Load cells with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM)

Incubate for 30-60 minutes at 37°C

Add serial dilutions of PSB-KK1445
while measuring fluorescence kinetically

Measure fluorescence intensity over time
using a fluorescent plate reader

Calculate the peak fluorescence response and
generate a dose-response curve to determine EC50

Click to download full resolution via product page

Caption: Intracellular Calcium Mobilization Assay Workflow.

Detailed Methodology:
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Cell Culture: Use a cell line, such as HEK293, stably expressing the human GPR18 receptor.

Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom assay plate and

allow them to adhere overnight.

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye

extrusion. Remove the cell culture medium and add the dye-loading buffer to the cells.

Incubate for 30-60 minutes at 37°C.

Compound Preparation: Prepare serial dilutions of PSB-KK1445 in an appropriate assay

buffer.

Fluorescence Measurement: Use a fluorescent plate reader with an integrated liquid

handling system to add the compound to the wells while simultaneously measuring the

fluorescence intensity kinetically.

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data

and plot the response against the compound concentration to calculate the EC50.

Conclusion
PSB-KK1445 is a potent and highly selective GPR18 agonist, making it an invaluable

pharmacological tool for investigating the biology of this receptor. Its selectivity against key

related receptors has been established, although broader off-target profiling is recommended

for comprehensive safety assessment. The provided experimental protocols offer a foundation

for further functional characterization of PSB-KK1445 and other GPR18-targeting compounds.

This technical guide serves as a resource for researchers aiming to leverage PSB-KK1445 in

their studies of GPR18-mediated signaling and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128052/
https://www.biorxiv.org/content/biorxiv/early/2020/07/01/2020.07.01.182428/DC2/embed/media-2.pdf?download=true
https://experiments.springernature.com/articles/10.1007/978-1-4939-2336-6_6
https://experiments.springernature.com/articles/10.1007/978-1-4939-2336-6_6
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://pubmed.ncbi.nlm.nih.gov/37553032/
https://pubmed.ncbi.nlm.nih.gov/37553032/
https://pubmed.ncbi.nlm.nih.gov/38885438/
https://pubmed.ncbi.nlm.nih.gov/38885438/
https://pubmed.ncbi.nlm.nih.gov/38885438/
https://www.eurofinsdiscovery.com/catalog/safetyscreen44-panel-tw/PP241
https://cdnmedia.eurofins.com/corporate-eurofins/media/1069358/safetyscreen44_epdsfl420june16.pdf
https://pubmed.ncbi.nlm.nih.gov/27245896/
https://pubmed.ncbi.nlm.nih.gov/27245896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://www.benchchem.com/product/b2609066#psb-kk1445-gpr18-agonist-selectivity-profile
https://www.benchchem.com/product/b2609066#psb-kk1445-gpr18-agonist-selectivity-profile
https://www.benchchem.com/product/b2609066#psb-kk1445-gpr18-agonist-selectivity-profile
https://www.benchchem.com/product/b2609066#psb-kk1445-gpr18-agonist-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2609066?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2609066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2609066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

